2-(4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}piperazino)pyrimidine
Overview
Description
2-(4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}piperazino)pyrimidine is a useful research compound. Its molecular formula is C22H23N5O2S and its molecular weight is 421.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
A structurally similar compound, 5-[(4-methylphenyl)sulfanyl]-2,4-quinazolinediamine, has been shown to interact withDihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target throughnucleophilic substitution or free radical reactions . The presence of a sulfanyl group could potentially facilitate these reactions .
Biochemical Pathways
The compound’s interaction with DHFR would affect the tetrahydrofolate synthesis pathway . This pathway is essential for the synthesis of purines and pyrimidines, which are the building blocks of DNA. Therefore, any disruption in this pathway could have significant downstream effects on DNA synthesis and cell proliferation .
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion (adme) would play a crucial role in determining the bioavailability of the compound .
Result of Action
The result of the compound’s action would largely depend on its interaction with its target. If it inhibits DHFR, it could potentially lead to a decrease in DNA synthesis and cell growth, making it a potential candidate for anti-cancer or anti-microbial therapies .
Action Environment
The efficacy and stability of the compound could be influenced by various environmental factors. For instance, the presence of other compounds or ions in the environment could potentially affect the compound’s reactivity. Additionally, factors such as pH and temperature could also influence the compound’s stability and efficacy .
Properties
IUPAC Name |
2-[4-[[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methyl]piperazin-1-yl]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2S/c1-17-3-6-19(7-4-17)30-21-8-5-18(15-20(21)27(28)29)16-25-11-13-26(14-12-25)22-23-9-2-10-24-22/h2-10,15H,11-14,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYUGIVIHXRKEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)CN3CCN(CC3)C4=NC=CC=N4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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